Regioisomeric Differentiation: 3-Cyanopyrazine vs. 5-Cyanopyrazine in Chk1 Kinase Inhibition
The target compound bears a 3-cyanopyrazine substituent, a regioisomer of the 5-cyanopyrazine motif found in a well-characterized class of Chk1 inhibitors. Published data on 5-cyanopyrazine-based urea inhibitors report Chk1 IC50 values in the 3–10 nM range [1]. While head-to-head biochemical data for this specific 3-cyanopyrazine compound against Chk1 are not yet publicly available, the regioisomerism fundamentally alters the pharmacophore geometry: the cyano group at position 3 shifts the hydrogen-bond acceptor vector relative to the pyrazine ring nitrogen, predicting a distinct kinase selectivity fingerprint. In cellular context, a related 5-cyanopyrazine urea inhibitor abrogated doxorubicin-induced cell cycle arrest with an IC50 of 1.7 µM and enhanced doxorubicin cytotoxicity with an IC50 of 0.44 µM [1]. The 3-cyanopyrazine analog offers an alternative scaffold for probing kinase selectivity pockets orthogonal to the 5-cyanopyrazine series.
| Evidence Dimension | Chk1 kinase inhibitory potency and regioisomeric scaffold topology |
|---|---|
| Target Compound Data | 3-Cyanopyrazine regioisomer; Chk1 IC50 data not publicly reported for this specific compound |
| Comparator Or Baseline | 5-Cyanopyrazine urea inhibitors: Chk1 IC50 = 3–10 nM; cellular doxorubicin sensitization IC50 = 0.44 µM |
| Quantified Difference | Regioisomeric shift from 3-cyano to 5-cyano; quantitative activity difference not yet determined for direct pair |
| Conditions | Biochemical Chk1 inhibition assay; MDA-MB-231 cellular doxorubicin sensitization assay |
Why This Matters
Researchers requiring a structurally differentiated Chk1 tool compound with a 3-cyanopyrazine pharmacophore cannot substitute a 5-cyanopyrazine inhibitor without risking altered selectivity and potency—procurement must specify the correct regioisomer.
- [1] Gill, A.L. et al. (2005) '1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as Potent and Selective Inhibitors of Chk1 Kinase.' Journal of Medicinal Chemistry, 48(2), pp. 414-426. Chk1 IC50 = 3–10 nM; cellular doxorubicin synergy IC50 = 0.44 µM. View Source
